Dimethallylamine

Vue d'ensemble

Description

Dimethallylamine (DMA) is an organic compound belonging to the class of amines. It is an aliphatic amine, and is a colorless, volatile liquid with an ammonia-like odor. It is an important intermediate in the manufacture of drugs, surfactants, and other chemicals. DMA is also used as a reagent in the synthesis of other compounds. It is used in the synthesis of dimethoxyethane and dimethyl sulfoxide, and is also used in the production of dimethyl sulfate.

Applications De Recherche Scientifique

Synthesis and Characterization

- Dimethylallylamine bromide quaternary ammonium salts were synthesized using dimethylallylamine and bromoalkane. The reaction conditions were optimized, and the synthesized products were characterized using infrared spectrometry, nuclear magnetic resonance spectroscopy, and mass spectrometry (Ru Yang, 2011).

Chemical Reactions and Synthesis

- In the presence of a phase transfer catalyst, dimethylamine reacted with allyl chloride to give dimethylallylamine and dimethylammonium chloride, which were separated and used in the synthesis of diallyldimethylammonium chloride (DMDAAC), a product free from sodium chloride (Liu Jun-yan, 2004).

Application in Aminocarbonylations

- Dimethylformamide (DMF) can act as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of p-tolyl bromide, leading to the production of dimethylamide (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).

Absorbent for Carbon Dioxide Capture

- A mixture of 3-dimethylaminopropylamine (DMAPA) and glycine (GLY) was studied as a potential absorbent for carbon dioxide (CO2) capture and utilization, revealing increased CO2 loading capacity under certain conditions (Hanan Mohamed Mohsin, Azmi Mohd Shariff, K. Johari, 2019).

Photodissociation Studies

- The photodissociation of dimethylamine in the gas phase was conducted using UV radiation from a KrBr* excilamp, highlighting the removal efficiency and energy yield, and identifying secondary products of the dimethylamine degradation (Qiuyi Han, Z. Ye, Jie Zhao, G. Lister, Shanduan Zhang, 2013).

Detection of Dimethylamine Vapour

- Vanadium oxide nanoparticles were developed as chemi-resistive sensors for detecting dimethylamine vapours at room temperature, emphasizing the importance of early detection in commercial areas due to dimethylamine's irritability, combustibility, and toxicity (Veena Mounasamy, G. Mani, S. Sukumaran, Dhivya Ponnusamy, K. Tsuchiya, A. Prasad, Sridharan Madanagurusamy, 2018).

Influence on Wastewater Treatment

- A study examined the influence of dimethylamine on the removal of organic pollution and nitrogen in wastewater, finding that concentrations lower than 40 mg/L had minimal impact, but higher concentrations significantly reduced treatment efficiency (N. Makisha, 2021).

Propriétés

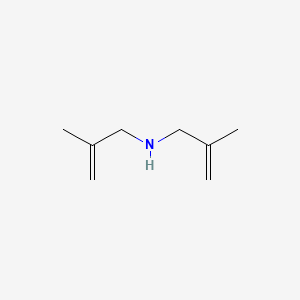

IUPAC Name |

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCWGVLBCJEQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283635 | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-methylallyl)amine | |

CAS RN |

35000-15-8 | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

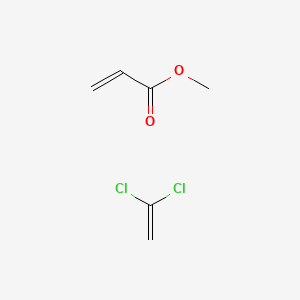

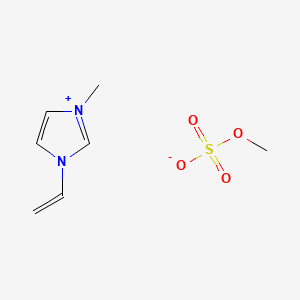

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.